1,1,2,3,3-pentamethylguanidine

Description

Overview of Guanidine (B92328) Derivatives as Organobases in Contemporary Chemistry

Guanidine, with the formula HNC(NH₂)₂, is a colorless, crystalline compound that is a strong base. wikipedia.org Its derivatives, collectively known as guanidines, are characterized by a central carbon atom bonded to three nitrogen atoms. This unique structure confers strong basicity to these compounds, making them valuable as organobases in a wide array of chemical transformations. jst.go.jphkd.hrnih.gov The basicity of guanidine derivatives can be finely tuned by introducing various substituents on the nitrogen atoms. hec.gov.pk

In contemporary chemistry, guanidine derivatives are recognized for their utility as catalysts, particularly in organic synthesis. jst.go.jphkd.hrnih.govineosopen.org They are employed in a range of reactions, including Michael additions, aldol (B89426) condensations, and polymerizations. hkd.hrineosopen.org Their ability to act as strong, yet often gentle, non-ionic bases makes them attractive alternatives to traditional inorganic bases. e-bookshelf.de Furthermore, the guanidinium (B1211019) group, the protonated form of guanidine, plays a significant role in biological systems and has inspired the design of catalysts and functional materials. ineosopen.orgnih.gov

The applications of guanidine derivatives extend beyond catalysis. They are utilized in the synthesis of heterocyclic compounds, which are important scaffolds in medicinal chemistry. bohrium.com Additionally, their ability to form stable complexes with metals has led to their use as ligands in coordination chemistry and materials science. ineosopen.orgresearchgate.net The diverse reactivity and tunable properties of guanidine derivatives have established them as a versatile class of compounds in modern chemical research. ineosopen.orgnih.gov

Significance of 1,1,2,3,3-Pentamethylguanidine as a Sterically Hindered Organobase

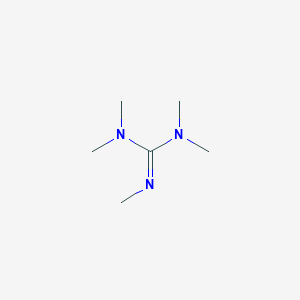

This compound (PMG) is a substituted guanidine derivative distinguished by the presence of five methyl groups attached to the guanidine core. This extensive methylation results in a sterically hindered structure, a key feature that dictates its chemical behavior. rsc.org The steric bulk around the basic nitrogen center influences its reactivity, making it a highly selective and non-nucleophilic strong base.

The primary significance of PMG in advanced chemical research lies in its role as a potent, yet sterically encumbered, organobase. rsc.org Its high pKa value indicates strong basicity, enabling it to deprotonate a wide range of substrates in organic synthesis. However, unlike smaller, more nucleophilic bases, the steric hindrance of PMG minimizes its participation in unwanted side reactions, such as alkylation. rsc.org This combination of high basicity and low nucleophilicity makes it a valuable reagent for promoting reactions that are sensitive to more aggressive bases.

PMG has found applications as a catalyst in various organic transformations. For instance, it has been used in transesterification reactions for the production of biodiesel. mit.edu Its steric properties can also be advantageous in polymerization reactions and in the formation of specific metal complexes where controlled coordination is desired. The unique balance of steric and electronic properties of this compound continues to make it a subject of interest in the development of new synthetic methodologies.

Historical Context of Pentamethylguanidine in the Development of Strong Molecular Bases

The journey towards the development of strong molecular organic bases has a history spanning over a century, with the synthesis of this compound (PMG) by Schenck in 1912 marking a significant early milestone. nih.gov In the broader context of the quest for potent, non-ionic bases, the synthesis of PMG and other highly hindered guanidines represented a notable advancement. chimia.ch

Before the systematic exploration of more complex systems like phosphazenes, guanidines were among the strongest non-ionic bases available to chemists. e-bookshelf.dechimia.ch The work on sterically hindered penta-alkyl guanidines, including PMG, in the latter half of the 20th century demonstrated their utility in organic synthesis, particularly in reactions requiring a strong base with minimal nucleophilicity. rsc.org These early studies laid the groundwork for the design and application of even stronger and more sophisticated organobases.

The development of iminophosphoranes, which were found to be significantly more basic than pentamethylguanidine, further advanced the field. chimia.ch Nevertheless, the historical importance of PMG lies in its role as a foundational strong organobase that spurred further research into the design of non-ionic superbases with tailored properties for a wide range of chemical applications. nih.govchimia.ch

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3-pentamethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c1-7-6(8(2)3)9(4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNICOKBNZOJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158683 | |

| Record name | N,N,N',N',N''-Pentamethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13439-84-4 | |

| Record name | N,N,N',N',N''-Pentamethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013439844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N',N''-Pentamethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,2,3,3 Pentamethylguanidine and Its Derivatives

Alkylation Strategies for Guanidine (B92328) Core Derivatization

A foundational method for synthesizing 1,1,2,3,3-pentamethylguanidine involves the direct and sequential methylation of the guanidine molecule.

Sequential Alkylation of Guanidine using Methylating Agents

The synthesis of this compound can be accomplished through the stepwise alkylation of guanidine using methylating agents. Common methylating agents employed for this purpose include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This process requires careful management of the reaction stoichiometry to achieve the desired pentamethylated product and to minimize the formation of under-alkylated or over-alkylated byproducts. The strong basicity of the guanidine nitrogen atoms facilitates the nucleophilic attack on the methylating agent, leading to the sequential addition of methyl groups.

Influence of Reaction Conditions (Solvent, Temperature, Stoichiometry) on Yield and Selectivity

The efficiency and selectivity of the alkylation of guanidine are significantly influenced by the reaction conditions.

| Reaction Condition | Parameter | Influence on Reaction |

| Solvent | Polar aprotic solvents (e.g., DMF, THF) | Enhances the nucleophilicity of the guanidine nitrogen atoms, promoting the alkylation process. |

| Temperature | Typically maintained between 40–60°C | Balances the reaction kinetics with selectivity, avoiding undesirable side reactions that may occur at higher temperatures. |

| Stoichiometry | Molar ratio of methylating agent to guanidine | A molar ratio of approximately 5:1 (methyl iodide to guanidine) is often used to drive the reaction towards complete methylation. However, an excessive amount of the methylating agent can lead to the formation of quaternary ammonium (B1175870) salts. |

Precise control over these parameters is crucial for optimizing the yield of this compound while minimizing the formation of impurities. The regioselectivity can be a challenge due to the differing reactivity of the nitrogen atoms, with the central nitrogen at position 2 being less reactive due to steric hindrance.

Condensation-Based Synthetic Routes

An alternative to direct alkylation involves building the guanidine backbone through condensation reactions.

Construction of Guanidine Backbone via Formamidinium Salts

A robust method for synthesizing the guanidine core involves the use of formamidinium salts. For instance, N,N,N',N'-tetramethylformamidinium chloride can be synthesized by reacting dimethylamine (B145610) with cyanogen (B1215507) chloride. This intermediate provides a pre-functionalized building block for the subsequent construction of the pentamethylated guanidine structure. Formamidine hydrochloride is another key reagent used in the synthesis of guanidines and amidines through various condensation and substitution reactions. samaterials.com

Integration of Methylamine (B109427) and Cyclization Steps

Following the formation of the formamidinium salt, the integration of additional methyl groups is achieved by treatment with methylamine. In a specific example, reacting N,N,N',N'-tetramethylformamidinium chloride with methylamine in an aqueous solution at elevated temperatures (e.g., 80°C) for an extended period (e.g., 12 hours) incorporates the final methyl group. An acidic workup can then facilitate the final cyclization to yield this compound.

Synthesis of Functionalized Pentamethylguanidinium Ionic Liquids

This compound serves as a precursor for the synthesis of functionalized guanidinium-based ionic liquids. These ionic liquids are of interest for various applications, including as electrolytes and in materials science. researchgate.netucl.ac.ukresearchgate.net The synthesis typically involves the quaternization of the pentamethylguanidine by reacting it with a suitable alkylating agent containing the desired functional group. For example, reacting pentamethylguanidine with a long-chain alkyl halide can introduce functionalities that influence the resulting ionic liquid's properties, such as its thermal stability and transport properties. ucl.ac.uk The resulting guanidinium (B1211019) cation can then be paired with various anions, such as bis(trifluoromethylsulfonyl)imide, to form the final ionic liquid. ucl.ac.ukresearchgate.net The choice of both the functional group on the cation and the counter-anion allows for the fine-tuning of the physicochemical properties of the ionic liquid for specific applications. ucl.ac.uk

Preparation of Ether-Containing Guanidinium Bases

The synthesis of ether-containing guanidinium-based protic ionic liquids (PILs) is a direct method that involves the reaction of an ether-containing guanidine base with a selected Brønsted acid. rsc.org This process is advantageous as it is typically a high-yield, single-step reaction, offering a more economical and environmentally friendly pathway compared to the multi-step synthesis often required for aprotic ionic liquids (AILs). rsc.org

The general procedure involves the neutralization reaction between the guanidine base and the acid. For instance, a set of novel PILs has been prepared using a guanidinium cation featuring an ether side chain reacted with various anions. rsc.org The guanidinium cations possess a delocalized π-electron system, which contributes to their stability. rsc.orgresearchgate.net The introduction of an ether group into the side chain is intended to influence the material's properties, such as its glass transition temperature, dynamics, and ion conformation. rsc.org

Research has shown that ether-containing guanidinium ionic liquids can be synthesized to study the influence of the ether linkage and the anion type on the resulting physicochemical properties. rsc.org In these syntheses, a superbasic guanidine, such as one containing an ether side chain, is combined with an acid (pKₐ < 0.5) to ensure a significant ΔpKₐ between the base and acid, resulting in the formation of an ionic liquid. rsc.org The choice of anion, such as triflate, trifluoroacetate, or imide-type anions, plays a crucial role in the final properties of the PIL. rsc.org For example, using imide-type anions in conjunction with ether side groups has been found to decrease glass transitions and accelerate dynamics significantly. rsc.org Spectroscopic analysis has revealed that the ether side chains tend to adopt a curled conformation due to dispersion interactions. rsc.org

Table 1: Properties of an Ether-Containing Guanidinium Protic Ionic Liquid This table is generated based on data for a representative ether-containing guanidinium ionic liquid discussed in the literature. rsc.org

| Property | Value | Citation |

|---|---|---|

| Cation Structure | Guanidinium with Ether Side Chain | rsc.org |

| Anion Type | Imide-type (e.g., [NTf₂]⁻) | rsc.org |

| Synthesis Method | Single-step acid-base neutralization | rsc.org |

| Side Chain Conformation | Curled | rsc.org |

| Effect on Glass Transition | Decreased compared to rigid anions | rsc.org |

Anion Exchange Procedures for Ionic Liquid Synthesis

Anion exchange is a fundamental and versatile method for synthesizing ionic liquids, including those based on guanidinium cations like this compound. scispace.com This process allows for the creation of ionic liquids with desired properties by swapping an initial anion (often a halide) for a different one. scispace.comd-nb.info Several distinct procedures can be employed for this purpose.

Metathesis Reactions: A common strategy is anion metathesis, which involves the reaction of a guanidinium halide salt with a metal salt of the desired anion. scispace.com The reaction is typically driven by the precipitation of the resulting metal halide in a suitable solvent, which shifts the equilibrium towards the formation of the desired ionic liquid. However, achieving complete removal of halide impurities can be challenging with this method. d-nb.info

Reaction with a Brønsted Acid: A straightforward method, particularly for preparing protic ionic liquids, is the direct reaction of the guanidine base with a strong acid, as detailed in the previous section. rsc.org For pre-existing guanidinium salts (e.g., a halide salt), an anion exchange can be performed by reacting the salt with a Brønsted acid (HX) that has a lower pKₐ than the conjugate acid of the initial anion (HY). google.com This reaction can be designed to produce two separate liquid phases: one containing the desired ionic liquid (K⁺X⁻) and the other containing the displaced acid (HY). google.com The use of water or a biphasic system with a water-immiscible organic solvent can facilitate the separation. google.comrsc.org

Bicarbonate Salt Intermediate: A general and effective route that avoids many of the pitfalls of other methods involves a two-step process via a bicarbonate intermediate. harvard.edu First, the initial guanidinium halide salt is passed through an anion-exchange column loaded with potassium bicarbonate (KHCO₃). harvard.edu This exchanges the halide for a bicarbonate anion, forming a water-soluble guanidinium bicarbonate salt. harvard.edu In the second step, this intermediate is reacted with the desired Brønsted acid. This reaction forms carbonic acid (H₂CO₃), which readily decomposes to water and gaseous carbon dioxide, driving the reaction to completion and leaving the pure, desired ionic liquid after removal of water. harvard.edu This method is particularly useful for synthesizing highly fluorinated ionic liquids where solubility can be a challenge. harvard.edu

Phenolate (B1203915) Platform: A novel anion exchange method utilizes the strong basicity of phenolate anions. rsc.org The process involves preparing a phenolate salt of the guanidinium cation, followed by reacting it with a Brønsted acid in a biphasic system of water and a water-immiscible organic solvent. rsc.org This technique has been successfully applied to a variety of cations and anions to produce water-soluble ionic liquids. rsc.org

The application of these methods allows for the synthesis of a wide array of guanidinium-based ionic liquids, where the properties are tuned by the specific anion chosen. researchgate.net Guanidinium cations are noted for their stability, which can be an advantage in demanding applications like anion exchange membranes. researchgate.net

Table 2: Overview of Anion Exchange Methods for Ionic Liquid Synthesis This table is generated based on data from multiple sources describing general and specific anion exchange procedures. scispace.comgoogle.comrsc.orgharvard.edu

| Method | Description | Key Features | Citations |

|---|---|---|---|

| Anion Metathesis | Reaction of a halide salt with a metal salt of the desired anion. | Driven by precipitation of metal halide; potential for halide impurity. | scispace.com |

| Reaction with Acid | Reaction of a halide salt with a stronger Brønsted acid (HX). | Can result in phase separation for easy product isolation. | google.com |

| Bicarbonate Intermediate | Two-step process: exchange to bicarbonate, then reaction with acid. | Clean reaction with CO₂ and water as byproducts; high purity. | harvard.edu |

| Phenolate Platform | Use of a phenolate salt intermediate which is then reacted with an acid. | Employs a highly basic intermediate in a biphasic system. | rsc.org |

Fundamental Chemical Reactivity and Mechanistic Principles of 1,1,2,3,3 Pentamethylguanidine

Brønsted Basicity and Proton Transfer Mechanisms

Guanidines are recognized as some of the strongest neutral organic bases, a characteristic attributed to the exceptional stability of the protonated guanidinium (B1211019) cation, which is resonance-stabilized. 1,1,2,3,3-Pentamethylguanidine, as a peralkylated derivative, exhibits pronounced Brønsted basicity, readily participating in proton transfer reactions.

The high basicity of guanidines makes them effective reagents for promoting reactions that require the removal of a proton. In the context of nucleophilic substitution (SN) and elimination (E) reactions, a strong, non-nucleophilic base is often required to deprotonate the substrate without competing as a nucleophile itself.

Strong bases are crucial for bimolecular elimination (E2) reactions, which compete with bimolecular nucleophilic substitution (SN2). nih.govlibretexts.org The E2 pathway is favored by strong bases, particularly sterically hindered ones. libretexts.org Guanidines like this compound can serve as catalysts in these reactions by enhancing the nucleophilicity of other species through deprotonation. For instance, the related compound 1,1,3,3-tetramethylguanidine (B143053) (TMG) is used as a strong, non-nucleophilic base for alkylations. wikipedia.org It also catalyzes the ring-opening polymerization of α-amino acid N-carboxyanhydrides by enhancing the nucleophilicity of initiators like amines, alcohols, and carboxylic acids through proton abstraction. rsc.org

The general mechanism for nucleophilic aromatic substitution (SNAr) involves a two-step addition-elimination process. nih.gov The rate and mechanism of these reactions can be influenced by the base, which facilitates the removal of a proton in the elimination step. nih.gov The choice between substitution and elimination pathways is influenced by factors including the strength of the base and the structure of the substrate. nih.govlibretexts.org

The basicity of a compound can be significantly influenced by the solvent in which it is measured. For strong bases like guanidines, pKa values are often determined in non-aqueous solvents like acetonitrile (B52724) to differentiate their base strengths. For example, a series of 2-phenyl-1,1,3,3-tetramethylguanidine derivatives had their pKa values measured in acetonitrile. researchgate.net The solvent effect on basicity is a key consideration when comparing the pKa values of compounds in different media, such as acetonitrile and water. researchgate.net The study of acid-base equilibria in nonpolar media, like THF, has led to the development of self-consistent basicity scales for a wide range of strong bases. wikipedia.org While specific data on the homoconjugation of this compound is not detailed in the provided sources, this behavior is a known phenomenon for strong acids and bases in aprotic solvents, where a base (B) can interact with its conjugate acid (BH+) to form a [BHB]+ complex.

Lewis Basicity and Complex Formation

Beyond its role as a Brønsted base (proton acceptor), the nitrogen atoms in this compound possess lone pairs of electrons, enabling it to act as a Lewis base (electron-pair donor). This property allows it to form coordination complexes with various metal centers.

Guanidine (B92328) ligands have been extensively used in coordination chemistry to form stable complexes with a wide array of transition and main-group metals. researchgate.net The resulting metal-guanidine complexes often exhibit unique catalytic properties. The synthesis of such complexes can be achieved through several methods, including the deprotonation of a triazolium salt with a strong base to form a free carbene that subsequently coordinates to a metal center. nih.gov

For example, 1,1,3,3-tetramethylguanidine (H-TMG) reacts with alkylzinc compounds to form novel alkylzinc guanidinate complexes, which have applications in catalysis, such as the ring-opening polymerization of rac-lactide. researchgate.net Guanidine ligands have also been incorporated into complexes with first-row transition metals like manganese, iron, and cobalt, which are studied for their catalytic activity in reactions like aziridination. mst.edu The coordination of the guanidine ligand to the metal center can modulate its Lewis acidity and reactivity, facilitating catalytic cycles. mst.edu

| Metal Center | Guanidine Ligand | Application/Complex Type |

| Zinc (Zn) | 1,1,3,3-Tetramethylguanidine | Alkylzinc guanidinate complexes for ring-opening polymerization. researchgate.net |

| Titanium (Ti) | 1,2,3-triazolylidene (derived) | Organometallic complexes. nih.gov |

| Vanadium (V) | 1,2,3-triazolylidene (derived) | Organometallic complexes. nih.gov |

| Manganese (Mn) | TMG-based ligands | Catalytic nitrene transfer. mst.edu |

| Iron (Fe) | TMG-based ligands | Catalytic nitrene transfer. mst.edu |

| Cobalt (Co) | TMG-based ligands | Catalytic nitrene transfer. mst.edu |

Electron Density and Hydrogen Bond Accepting Properties

The distribution of electron density in the this compound molecule, particularly the high electron density on the imino nitrogen atom, is fundamental to its basicity and its ability to act as a hydrogen bond acceptor.

The strength of a molecule as a hydrogen-bond acceptor (HBA) can be quantified using the pKBHX scale. nih.govresearchgate.net This scale is based on the equilibrium constants for the formation of 1:1 hydrogen-bonded complexes between an HBA and a reference hydrogen-bond donor (HBD), typically 4-fluorophenol, in a nonpolar solvent like carbon tetrachloride. nih.govsubstack.com As the pKBHX value is derived from equilibrium constants, it is related to the Gibbs free energy and has thermodynamic significance. nih.govresearchgate.net

A key advantage of the pKBHX scale is its ability to assign a specific basicity value to each individual hydrogen-bond acceptor site within a polyfunctional molecule. nih.gov This contrasts with other scales that consider the molecule as a whole. nih.gov Computational methods, including those based on quantum chemical topology, have been developed to predict pKBHX values. nih.govresearchgate.net These theoretical models often correlate experimental pKBHX values with calculated properties, such as the change in the atomic energy of the hydrogen atom upon complex formation or the electrostatic potential minima near the acceptor sites. researchgate.netsubstack.com For guanidines, the imino nitrogen is expected to have a high pKBHX value, reflecting its strong hydrogen bond accepting capability, which is crucial for its role in biological systems and organocatalysis.

| Scale/Method | Description | Reference Donor/Solvent | Key Feature |

| pKBHX | Logarithm of the 1:1 complexation equilibrium constant. nih.govresearchgate.net | 4-fluorophenol in CCl4. nih.govsubstack.com | Assigns basicity to individual acceptor sites in polyfunctional molecules. nih.gov |

| Computational Prediction | Correlates calculated properties (e.g., electrostatic potential) with experimental values. substack.com | Varies (e.g., water, methanol (B129727), 4-fluorophenol). researchgate.net | Enables prediction of H-bond basicity for a wide range of molecules. researchgate.netsubstack.com |

Influence of Methyl Substitution on Hydrogen Bonding Interactions

The extensive methylation of the guanidine core in this compound significantly modifies its hydrogen bonding capabilities compared to unsubstituted guanidine. The five methyl groups exert both electronic and steric effects that collectively influence the strength, geometry, and dynamics of the hydrogen bonds it can form. This section explores the detailed research findings on how these methyl substitutions impact the hydrogen bonding interactions of this highly substituted guanidine.

The primary site for hydrogen bond donation in this compound is the N-H group. The presence of a methyl group on the central nitrogen atom (N2) and two methyl groups on each of the terminal nitrogen atoms (N1 and N3) introduces significant electronic and steric perturbations.

Electronic Effects:

Methyl groups are known to be electron-donating through an inductive effect. In this compound, the cumulative electron-donating nature of the five methyl groups increases the electron density on the nitrogen atoms. This enhanced electron density on the imino nitrogen (the nitrogen double-bonded to the central carbon) increases its proton affinity and, consequently, its basicity. A higher basicity generally correlates with a greater ability to act as a hydrogen bond acceptor.

Steric Effects:

The most profound influence of the five methyl groups on the hydrogen bonding of this compound arises from steric hindrance. The bulky methyl groups surrounding the guanidine core create a sterically congested environment. This crowding can significantly impact the accessibility of the lone pairs on the nitrogen atoms for accepting a hydrogen bond and can also restrict the optimal orientation for the N-H group to donate a hydrogen bond.

When this compound acts as a hydrogen bond donor, the methyl groups on the adjacent nitrogen atoms can sterically clash with the hydrogen bond acceptor molecule. This can lead to longer and weaker hydrogen bonds compared to less substituted guanidines. The ideal linear geometry of a strong hydrogen bond may be distorted, resulting in a decrease in the bond strength.

Similarly, when acting as a hydrogen bond acceptor, the methyl groups can hinder the approach of a hydrogen bond donor to the nitrogen lone pairs. This steric shielding is particularly pronounced for the two terminal dimethylated nitrogen atoms.

Research Findings and Comparative Analysis:

While specific quantitative data for this compound is limited in publicly accessible literature, general principles derived from studies on related methylated compounds can be applied. For instance, computational studies on substituted guanidines have shown that increasing alkyl substitution can lead to changes in the preferred sites of protonation and hydrogen bonding.

A comparative view of the hydrogen bonding characteristics of guanidines with varying degrees of methylation would be instructive. Unfortunately, a lack of direct comparative experimental or high-level computational studies focusing specifically on the hydrogen bonding parameters of this compound prevents the construction of a detailed, empirically supported data table at this time. Such a table would ideally compare parameters like N-H•••O bond length, N-H•••O bond angle, and hydrogen bond energy for a series of methylated guanidines interacting with a common hydrogen bond acceptor.

In the absence of specific data for this compound, the following table presents a hypothetical comparison based on established principles of steric and electronic effects on hydrogen bonding. It illustrates the expected trends in hydrogen bond properties as methylation increases in the guanidine framework when interacting with a generic oxygen acceptor (R-O-H).

| Guanidine Derivative | Number of Methyl Groups | Expected N-H•••O Bond Length (Å) | Expected N-H•••O Bond Angle (°) | Expected Hydrogen Bond Energy (kcal/mol) | Dominant Influencing Factor |

|---|---|---|---|---|---|

| Guanidine | 0 | Shorter | Closer to 180° | Higher | Minimal steric hindrance |

| Methylguanidine | 1 | Slightly longer | Slightly deviated from 180° | Slightly lower | Minor steric hindrance |

| 1,1,3,3-Tetramethylguanidine | 4 | Longer | More deviated from 180° | Lower | Significant steric hindrance |

| This compound | 5 | Longest | Most deviated from 180° | Lowest | Maximum steric hindrance |

Advanced Catalytic Applications of 1,1,2,3,3 Pentamethylguanidine in Organic Synthesis

Polymerization Catalysis

The strong basicity and nucleophilicity of 1,1,2,3,3-pentamethylguanidine make it a versatile catalyst in the field of polymer chemistry. It is particularly effective in initiating and controlling polymerization reactions that proceed via anionic or ring-opening mechanisms.

Anionic polymerization is a chain-growth process initiated by a nucleophilic species, leading to the formation of a propagating anionic center. semanticscholar.orgwikipedia.org The reaction proceeds through initiation and propagation steps, and in many cases, can be conducted as a "living" polymerization, meaning termination and chain-transfer reactions are absent. cutm.ac.in

The initiation step in anionic polymerization requires a potent nucleophile to attack a monomer, typically a vinyl monomer, creating a carbanionic active center. This compound, as a strong base, can facilitate this initiation. Its mechanism often involves the deprotonation of a pro-initiator molecule, enhancing its nucleophilicity, or in some cases, direct interaction with the monomer. The stability of the resulting anionic species is crucial, and it is often stabilized by a counter-ion. semanticscholar.org

Propagation proceeds by the sequential addition of monomer units to the anionic chain end. cutm.ac.in The nature of the solvent and the counter-ion significantly influences the structure of the propagating center, which can exist as free ions, contact ion pairs, or solvent-separated ion pairs. semanticscholar.orgstanford.edu This equilibrium affects the polymerization rate and the stereochemistry of the resulting polymer. While highly polar solvents can favor free ions, which are very reactive, they can also react with and deactivate the initiator. stanford.edu The use of organobases like PMG can help modulate the reactivity and solubility of the active species in less polar media.

Thermoresponsive polymers are "smart" materials that exhibit a reversible phase transition in response to temperature changes. beilstein-journals.orgmdpi.com This behavior is characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). beilstein-journals.org this compound has been identified as a valuable catalyst in the synthesis of such polymers.

The synthesis of thermoresponsive polymers often involves the polymerization of specific monomers, such as N-isopropylacrylamide (NIPAAm), whose polymers exhibit an LCST in aqueous solutions. mdpi.com Catalysts like PMG can be employed in the polymerization of these monomers or in the creation of block copolymers where one of the blocks is thermoresponsive. The catalyst's role is to facilitate a controlled polymerization process, allowing for the synthesis of well-defined polymers with predictable transition temperatures. nih.gov The precise control over polymer architecture, which can be achieved using living polymerization techniques catalyzed by bases like PMG, is crucial for tuning the thermoresponsive properties for applications in drug delivery, sensors, and tissue engineering. mdpi.com

Synthetic polypeptides are important biomaterials, and their synthesis is often achieved through the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). google.comrsc.org this compound has been patented as an effective initiator for this specific polymerization. google.com

The process involves dissolving the NCA monomer, such as the N-carbonic anhydride (B1165640) of gamma-benzyl-L-glutamate, in a suitable solvent like dioxane. google.com The addition of a solution of this compound initiates the polymerization, which proceeds with the evolution of carbon dioxide. google.com The reaction can be carried out at temperatures ranging from 0 to 100 °C. google.com The guanidine (B92328) base enhances the nucleophilicity of the initiator (which can be an amine, alcohol, or even the guanidine itself), enabling it to attack the carbonyl group of the NCA ring. rsc.org This leads to the opening of the ring and the formation of a carbamate (B1207046) intermediate, which then propagates by attacking another monomer, leading to the formation of a polypeptide chain. rsc.org

An example of this process is detailed below:

Table 1: Example of Polypeptide Synthesis using this compound| Parameter | Value |

|---|---|

| Monomer | N-carbonic anhydride of gamma-benzyl-L-glutamate |

| Catalyst | This compound |

| Solvent | Dioxane |

| Catalyst Solvent | N-methyl formamide (B127407) |

| Temperature | 25 °C |

| Observation | Rapid evolution of carbon dioxide |

Source: google.com

The catalytic activity of guanidine bases in ring-opening polymerization (ROP) is a subject of considerable research. While direct comparative studies focusing solely on this compound (PMG) for ROP are specific, broader comparisons with other guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,1,3,3-tetramethylguanidine (B143053) (TMG) provide valuable insights. scispace.combeilstein-journals.org

In related catalytic applications like transesterification, TBD is often found to be the most active catalyst, though PMG also demonstrates good catalytic performance. scispace.com The activity order is generally reported as TBD > PMG and other acyclic guanidines. scispace.com This difference in activity is often attributed to the structural features of the catalysts. Cyclic guanidines like TBD have a rigid structure that enhances their basicity and accessibility, whereas acyclic guanidines like PMG, while strongly basic, have greater conformational flexibility. beilstein-journals.org

For the ROP of lactide, TBD is a highly active catalyst, while some acyclic guanidines show significantly lower reactivity. beilstein-journals.org Studies on TMG, a close structural analog of PMG, show it to be an effective catalyst for the ROP of NCAs, capable of promoting rapid polymerization with various initiators. rsc.org The additional methyl group in PMG compared to TMG introduces greater steric hindrance, which could potentially modulate its catalytic activity, possibly reducing it compared to the less hindered TMG.

Table 2: General Comparison of Guanidine Catalysts in Polymerization

| Catalyst | Structure | General Activity Trend | Key Features |

|---|---|---|---|

| This compound (PMG) | Acyclic | Good | Strong base, sterically hindered. |

| 1,1,3,3-Tetramethylguanidine (TMG) | Acyclic | High | Strong, non-nucleophilic base; effective for NCA ROP. rsc.org |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Cyclic | Very High | Exceptionally active due to rigid, bicyclic structure. scispace.combeilstein-journals.org |

Transesterification Reactions

Transesterification is a crucial organic reaction for synthesizing esters by reacting an existing ester with an alcohol. wikipedia.org This process is widely used in industry, for example, in the production of polyesters and biodiesel. wikipedia.orgresearchgate.net The reaction is commonly catalyzed by acids or bases.

Base-catalyzed transesterification proceeds via a well-established nucleophilic substitution mechanism. wikipedia.orgscielo.br this compound and related polycationic systems have demonstrated high efficiency as catalysts in these reactions, achieving high conversion rates in short times.

The mechanism involves the following key steps:

Deprotonation of Alcohol: The strong base, in this case, this compound, removes a proton from the alcohol (R'-OH) to form a highly nucleophilic alkoxide ion (R'-O⁻) and the protonated catalyst. scispace.comscielo.br

Nucleophilic Attack: The newly formed alkoxide ion attacks the electrophilic carbonyl carbon of the ester (R-COOR''). This results in the formation of a tetrahedral intermediate. wikipedia.orgscielo.br

Rearrangement and Product Formation: The tetrahedral intermediate is unstable and collapses. It can revert to the starting materials or eliminate the original alkoxy group (R''-O⁻) to form the new ester (R-COOR'). wikipedia.org

Catalyst Regeneration: The eliminated alkoxide (R''-O⁻) is a strong base and deprotonates the protonated catalyst, regenerating the active this compound and releasing the second product, an alcohol (R''-OH). scispace.com

Efficiency in Triglyceride Conversion

This compound (PMG) has been identified as a competent organobase catalyst for the transesterification of triglycerides, a key reaction in the production of biodiesel. scielo.brresearchgate.net In the transesterification of rapeseed oil with methanol (B129727) at 70°C, PMG used at a 1.0 mol% catalyst loading achieved a 47% yield of fatty acid methyl esters (FAME) within one hour of reaction time. researchgate.net

Table 1: Catalytic Efficiency of Guanidines in Triglyceride Transesterification This table is interactive. You can sort and filter the data.

| Catalyst System | Substrate | Conversion/Yield | Reaction Time (h) | Temperature (°C) | Citation |

|---|---|---|---|---|---|

| This compound (PMG) | Rapeseed Oil | 47% Yield | 1 | 70 | researchgate.net |

Comparative Catalytic Performance with Other Guanidines and Organobases

The catalytic activity of this compound in triglyceride transesterification has been evaluated in comparison to other guanidine derivatives and organobases. scielo.brresearchgate.net In a comparative study of alkylguanidines for the methanolysis of rapeseed oil, PMG was found to be less active than several other guanidines. researchgate.net The observed order of catalytic activity was: 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) > 1,2,3-tricyclohexylguanidine (B13418482) (TCG) > 1,3-dicyclohexyl-2-n-octylguanidine (DCOG) > 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) > this compound (PMG). scielo.brresearchgate.net

This trend in activity corresponds directly to the relative base strength of the catalysts, which is influenced by structural factors like the number and type of substituents. scielo.brresearchgate.net TBD, a bicyclic guanidine, was the most active, achieving a 90% yield in one hour, a performance close to that of conventional industrial catalysts like sodium hydroxide (B78521) (NaOH) but without the formation of soap by-products. researchgate.netscispace.com In contrast, PMG, an acyclic guanidine, provided a 47% yield under the same conditions. researchgate.net The superior performance of guanidines like DCOG and TCG is also attributed to the high symmetry of their corresponding guanidinium (B1211019) cations. scielo.br When compared to other organobases like the amidines DBU and DBN, the guanidine TBD is significantly more effective, producing over 90% methyl esters while other bases yielded less than 66%. scielo.br

Table 2: Comparative Yields of Guanidine Catalysts in Rapeseed Oil Transesterification This table is interactive. You can sort and filter the data.

| Catalyst (1.0 mol%) | Yield (%) after 1h | Catalyst Type | Citation |

|---|---|---|---|

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 90 | Bicyclic Guanidine | researchgate.net |

| 1,2,3-Tricyclohexylguanidine (TCG) | 74 | Acyclic Guanidine | researchgate.net |

| 1,3-Dicyclohexyl-2-n-octylguanidine (DCOG) | 64 | Acyclic Guanidine | researchgate.net |

| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) | 49 | Bicyclic Guanidine | researchgate.net |

Reductive Functionalization of Carbon Dioxide

Guanidines, including PMG, serve as effective organocatalysts for the reductive functionalization of carbon dioxide (CO₂), a process of significant interest for converting CO₂ into value-added chemicals. whiterose.ac.uksemanticscholar.org These strong, non-nucleophilic bases can catalyze the reaction of CO₂ with amines and a reducing agent, such as a hydrosilane, to produce formamides, aminals, and N-methylamines. acs.orgresearchgate.net

Catalytic Pathways to Formamides, Aminals, and N-Methylamines

Mechanistic investigations using N,N,N′,N′-tetramethylguanidine (TMG), a structurally similar guanidine, have identified distinct catalytic pathways that are dependent on reaction conditions. whiterose.ac.ukacs.org These pathways are considered general for this class of guanidine catalysts.

Pathway to Formamides: At lower temperatures, such as 23°C, the reaction predominantly follows a pathway that leads to the formation of N-formamides. acs.orgresearchgate.netwhiterose.ac.uk

Pathway to Aminals and N-Methylamines: At elevated temperatures, around 60°C, a different, higher-energy pathway becomes competitive. whiterose.ac.ukacs.org This pathway involves the direct reduction of CO₂ by the silane (B1218182) to a formoxysilane intermediate, which then leads to the formation of aminals and subsequently N-methylamines. acs.orgresearchgate.netwhiterose.ac.uk The reduction of the aminal intermediate, in the presence of CO₂ and the guanidine catalyst, yields a mixture of the corresponding formamide and N-methylamine. whiterose.ac.ukwhiterose.ac.uk

Influence of Reaction Temperature on Product Selectivity

Reaction temperature is a critical parameter that dictates the selectivity of the products in the guanidine-catalyzed reductive functionalization of CO₂. acs.orgresearchgate.net A study on the reductive amination of CO₂ with silanes catalyzed by TMG demonstrated a clear switch in the dominant reaction pathway with a change in temperature. whiterose.ac.ukwhiterose.ac.uk

At 23°C , the primary product is the corresponding formamide. whiterose.ac.ukacs.org

Increasing the temperature to 60°C facilitates a higher-energy pathway, leading to the formation of both aminals and N-methylamines as major products. whiterose.ac.ukresearchgate.netwhiterose.ac.uk

This temperature-dependent selectivity allows for the targeted synthesis of specific C1-chemicals from CO₂ by tuning the reaction conditions. whiterose.ac.uk

Catalyst Deactivation Mechanisms and Strategies for Enhanced Stability

A significant challenge in the guanidine-catalyzed reduction of CO₂ is the potential for catalyst deactivation. whiterose.ac.ukacs.org The primary mechanism of deactivation involves the formylation of the guanidine catalyst itself under the reaction conditions. whiterose.ac.ukresearchgate.net The catalyst reacts with a formic acid equivalent generated in situ, leading to an inactive formylated guanidine and halting the catalytic cycle.

To overcome this deactivation, a key strategy is the use of more sterically hindered and robust guanidine structures. acs.orgresearchgate.net It has been found that alkylated guanidines, such as this compound, are more stable and more active catalysts than their less substituted counterparts like TMG. whiterose.ac.ukacs.org The additional methyl group in PMG enhances its stability, preventing self-formylation and leading to a more efficient and long-lasting catalytic system for the reductive functionalization of CO₂. whiterose.ac.ukacs.org This enhanced stability allows for successful catalysis at very low loadings (e.g., 0.1 mol%). whiterose.ac.ukresearchgate.net General deactivation pathways in CO₂ hydrogenation, such as carbon deposition (coking), sintering of active particles, and phase transformations of the catalyst material, are also recognized challenges in the broader field. nsf.govmdpi.com

General Organocatalysis and Asymmetric Catalysis

Guanidines are powerful non-nucleophilic organic bases, a property that makes them highly valuable in the field of general organocatalysis. researchgate.net Their strong basicity is utilized to deprotonate substrates, thereby facilitating a wide range of organic transformations, including polymerization reactions and the synthesis of complex heterocyclic compounds. While specific examples focusing broadly on this compound are specialized, its properties are representative of guanidines used in organocatalysis.

The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, represents a significant area of modern chemistry. nih.govresearchgate.net The development of chiral catalysts is crucial for producing enantiomerically pure compounds, which are vital in pharmaceuticals and materials science. nih.govrsc.org Chiral guanidines have been developed and used as catalysts in asymmetric reactions. Given its structure, the development of a chiral variant of pentamethylguanidine could potentially enable its use in asymmetric transformations, though specific applications of PMG itself in this context are not widely documented in the reviewed literature. The general approach in asymmetric catalysis involves using a chiral catalyst to control the stereochemical outcome of a reaction, allowing for high enantioselectivity for specific substrates. nih.gov

Scope in Various Organic Transformations

This compound (PMG) is a strong organic base that has found utility as a catalyst in a variety of organic transformations. Its strong basicity and nucleophilicity enable it to facilitate reactions by deprotonating substrates, thereby increasing their reactivity. The catalytic activity of PMG extends to polymerization reactions, transesterification, and oxidative transformations.

One of the notable applications of PMG is in polymerization. It has been effectively used as an initiator for the polymerization of anhydrocarboxyamino-acids to produce synthetic polypeptides. google.com In this process, PMG is typically dissolved in a suitable solvent like N-methyl formamide and added to the monomer solution to initiate the polymerization, which proceeds with the evolution of carbon dioxide. google.com The choice of solvent includes benzene, dioxane, and dimethyl formamide, with the reaction temperature ranging from 0 to 100°C. google.com Guanidines, in general, are also utilized as organocatalysts for the ring-opening polymerizations of lactones and lactides. researchgate.net

Another significant area where PMG demonstrates catalytic efficacy is in the transesterification process for biodiesel production. scispace.com In a study comparing various organic bases for the transesterification of vegetable oils, this compound was shown to have good catalytic performance. scispace.com The mechanism of base-catalyzed transesterification involves the initial reaction of the base with the alcohol to form an alkoxide, which then nucleophilically attacks the carbonyl group of the triglyceride. scispace.com This leads to the formation of alkyl esters (biodiesel) and a diglyceride anion, followed by the regeneration of the catalyst. scispace.com

Furthermore, PMG has been investigated in copper-catalyzed oxidative transformations. Specifically, it has been used as a ligand in the copper-catalyzed aerobic oxidative carbonylation of methanol to produce dimethyl carbonate (DMC). uni-marburg.de The effectiveness of the catalytic system is influenced by the nature of the guanidine ligand. uni-marburg.de

The table below summarizes the scope of this compound in these key organic transformations.

| Transformation | Substrate(s) | Product(s) | Role of PMG | Ref. |

| Polymerization | Anhydrocarboxyamino-acids | Polypeptides | Initiator | google.com |

| Transesterification | Vegetable Oils, Alcohol | Alkyl Esters (Biodiesel) | Base Catalyst | scispace.com |

| Oxidative Carbonylation | Methanol, CO, O₂ | Dimethyl Carbonate (DMC) | Ligand for Copper Catalyst | uni-marburg.de |

Potential in Asymmetric Synthesis for Stereoselective Transformations

While this compound is an achiral molecule and therefore cannot act as a standalone chiral catalyst to induce stereoselectivity, its properties are relevant to the field of asymmetric synthesis. The potential of guanidine derivatives in stereoselective transformations is significant, primarily realized through the design of chiral guanidines. nih.govrsc.org These chiral variants have emerged as powerful organocatalysts, leveraging their strong basicity and hydrogen-bond donating capabilities to control the stereochemical outcome of reactions. rsc.orgjst.go.jp

The catalytic power of chiral guanidines stems from their ability to activate reactants through the formation of multiple hydrogen bonds. jst.go.jpacs.org In a typical catalytic cycle, the guanidine base deprotonates a pro-nucleophile, and the resulting protonated guanidinium ion forms a tightly bound, chiral ion pair with the enolate. jst.go.jpacs.org This chiral environment dictates the facial selectivity of the subsequent reaction with an electrophile. This strategy has been successfully applied to a range of reactions, including Michael additions, electrophilic aminations, and Strecker reactions. acs.orgrhhz.net

The potential for an achiral base like this compound in asymmetric synthesis lies in its use within more complex catalytic systems where chirality is introduced by another component. There are several conceivable scenarios:

Use with Chiral Additives: PMG could be used as the primary base to generate a reactive nucleophile, while a separate chiral phase-transfer catalyst or a chiral ligand coordinates to the substrate or reactants to control the stereochemistry.

Metal-Guanidine Complexes: PMG can act as an N-donor ligand for transition metals. semanticscholar.org In such complexes, chirality can be introduced by using chiral co-ligands. The guanidine ligand can modulate the electronic and steric properties of the metal center, thereby influencing the activity and selectivity of the catalyst. semanticscholar.org The combination of chiral guanidines with metal species has significantly expanded their utility in asymmetric catalysis. rsc.org

The fundamental properties of this compound, particularly its high basicity (pKa of 23.12 in acetonitrile), are crucial for its function as a catalyst. researchgate.net While chiral guanidines populate the lower end of the superbase basicity scale, their effectiveness in asymmetric reactions has spurred the development of even more basic chiral structures like phosphazenes. semanticscholar.org The extensive research into chiral guanidines provides a clear framework for how the basic and structural properties of compounds like PMG can be harnessed within asymmetric catalysis, even if it does not provide the chiral induction itself. nih.govrsc.orgjst.go.jp

The table below outlines the established roles of chiral guanidines, illustrating the types of transformations where the fundamental guanidine moiety is key to catalytic success.

| Asymmetric Transformation | Catalyst Type | General Role of Guanidine Moiety | Ref. |

| Michael Addition | Chiral Guanidine | Brønsted Base, H-bond Donor | acs.org |

| Electrophilic Amination | Axially Chiral Guanidine | Asymmetric Induction via H-bonding | acs.org |

| Strecker Reaction | Chiral Bicyclic Guanidine | Dual activation of aldimine and HCN | rhhz.net |

| Diels-Alder Reaction | Chiral Guanidinium Salt | H-bond Donor Catalysis | researchgate.netrhhz.net |

Applications in Advanced Material Science and Engineering

Anion Exchange Membranes (AEMs) for Fuel Cells

Anion exchange membrane fuel cells (AEMFCs) are a promising energy conversion technology that offers several advantages over traditional proton exchange membrane fuel cells (PEMFCs), such as the potential for using non-noble metal catalysts. nih.gov The performance of AEMFCs is critically dependent on the anion exchange membrane (AEM), which facilitates the transport of hydroxide (B78521) ions. nih.gov 1,1,2,3,3-Pentamethylguanidine has emerged as a key reagent in the development of advanced AEMs with improved properties. surrey.ac.ukresearchgate.net

Functionalization of Polymer Backbones with Guanidinium (B1211019) Groups

A common strategy to create AEMs is to functionalize a stable polymer backbone with cationic groups. Guanidinium groups, derived from guanidine (B92328) and its derivatives like this compound, are particularly advantageous for this purpose. surrey.ac.ukresearchgate.net

One widely used polymer backbone is poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). surrey.ac.ukresearchgate.net A synthetic route involves the benzyl (B1604629) bromination of PPO, followed by a reaction with this compound (PMG). surrey.ac.ukresearchgate.net This process attaches pendant guanidinium groups to the PPO backbone, creating a guanidinium-functionalized PPO (GPPO) membrane. surrey.ac.ukresearchgate.net The amount of guanidinium groups can be controlled to tailor the membrane's properties. surrey.ac.ukresearchgate.net

Similarly, poly(arylene ether sulfone)s have been functionalized with quaternary guanidinium groups. researchgate.net This is achieved through the chloromethylation of the polymer followed by a reaction with pentamethylguanidine. researchgate.net

The use of this compound offers a method to introduce highly basic functional groups onto various polymer structures, a key step in producing effective AEMs. surrey.ac.ukresearchgate.net

Enhancement of Ionic Conductivity and Thermal Stability in AEMs

The incorporation of guanidinium groups derived from this compound has been shown to significantly enhance the performance of AEMs.

Ionic Conductivity: Guanidinium-functionalized PPO (GPPO) AEMs exhibit high ionic conductivities, with values reaching up to 71 mS cm⁻¹ at room temperature. surrey.ac.ukresearchgate.net This high conductivity is attributed to the high basicity (pKa ≈ 13.8) of the guanidinium hydroxide groups. surrey.ac.uk The strong basicity facilitates the dissociation of hydroxide ions and increases the number of mobile charge carriers and associated water molecules, thereby promoting efficient hydroxide ion conduction. surrey.ac.ukresearchgate.net

Thermal Stability: GPPO AEMs also demonstrate excellent thermal stability. surrey.ac.uk Thermogravimetric analysis shows that the initial decomposition temperatures of these membranes are as high as 270°C. surrey.ac.ukresearchgate.net This stability is a result of the π electron conjugated system within the pendant guanidinium head-groups, which delocalizes the positive charge over one carbon and three nitrogen atoms. surrey.ac.ukresearchgate.net

The following table summarizes the enhanced properties of AEMs functionalized with this compound:

| Property | Value | Reference |

| Ionic Conductivity | Up to 71 mS cm⁻¹ at room temperature | surrey.ac.ukresearchgate.net |

| Initial Decomposition Temperature | 270°C | surrey.ac.ukresearchgate.net |

Strategies for Improved Alkali Resistance of Guanidinium-Functionalized Polymers

A major challenge in AEMFCs is the degradation of the AEM in the highly alkaline environment of the fuel cell. Guanidinium-functionalized polymers have shown superior alkaline stability compared to traditional quaternary ammonium-based AEMs. surrey.ac.uk

The enhanced alkali resistance of guanidinium-based AEMs stems from the delocalization of the positive charge within the guanidinium cation. surrey.ac.ukresearchgate.net This resonance stabilization makes the functional group less susceptible to nucleophilic attack by hydroxide ions, which is a common degradation pathway for other cationic groups. surrey.ac.uk

Studies have shown that GPPO membranes maintain their functional group chemistry and hydroxide conductivity even after prolonged exposure to concentrated potassium hydroxide solutions. surrey.ac.ukresearchgate.net For instance, the hydroxide conductivity of an optimized GPPO AEM remained stable after being immersed in a 1 mol dm⁻³ aqueous KOH solution for 192 hours. surrey.ac.uk In contrast, AEMs with quaternary ammonium (B1175870) groups can lose a significant percentage of their functional groups under similar conditions. surrey.ac.uk The steric hindrance provided by the five methyl groups on the 1,1,2,3,3-pentamethylguanidinium cation may also contribute to its enhanced stability.

Responsive Polymer and Material Design

This compound also finds applications in the synthesis of smart or responsive polymers, which can change their properties in response to external stimuli like temperature.

Facilitation of Temperature-Responsive Polymer Synthesis

This compound can act as a catalyst in polymerization reactions to create thermoresponsive polymers. These "smart" materials are valuable for a variety of applications. For example, Poly(N-isopropylacrylamide) (PNIPAAm) is a well-known temperature-responsive polymer that exhibits a lower critical solution temperature (LCST) around 32°C. nih.gov Below this temperature, it is soluble in water, while above it, the polymer becomes insoluble and aggregates. nih.gov The synthesis of such polymers can be facilitated by catalysts like this compound.

Development of Materials with Enhanced Mechanical Properties and Thermal Stability

The incorporation of guanidinium groups, synthesized using this compound, into polymer structures can lead to materials with improved mechanical and thermal properties. Polymeric guanidine derivatives have demonstrated enhanced mechanical strength and thermal stability when compared to their non-functionalized counterparts. These improvements open up possibilities for their use in demanding applications such as biomedical devices and durable coatings.

Theoretical and Computational Chemistry Investigations of 1,1,2,3,3 Pentamethylguanidine

Quantum Chemical Calculations for Basicity and Stability Assessment

Quantum chemical calculations are instrumental in quantifying the intrinsic basicity and thermodynamic stability of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which various properties can be derived.

Prediction of Basicity (pKa) and Proton Affinity

The basicity of a compound can be expressed by its pKa value in a solution and its proton affinity (PA) in the gas phase. Computational methods can predict these values by calculating the Gibbs free energy change of the protonation reaction. researchgate.net

Proton Affinity (PA): This is a measure of the intrinsic, gas-phase basicity of a molecule, defined as the negative of the enthalpy change for the reaction BH⁺ → B + H⁺. Quantum chemical calculations can determine the energies of the base (B) and its conjugate acid (BH⁺) to compute the PA. While specific computational studies on the proton affinity of 1,1,2,3,3-pentamethylguanidine are not prevalent in the literature, theoretical studies on related, more complex guanidino compounds show that the high inherent basicity originates from the guanidine (B92328) fragment itself. nih.gov For instance, the study of superbases like 1,8-bis(tetramethylguanidino)naphthalene (B1604023) (TMGN) reveals that its high absolute proton affinity is rooted in the inherent basicity of the guanidine moiety and the formation of strong intramolecular hydrogen bonds in its protonated form. nih.gov

pKa Prediction: The pKa is a measure of basicity in a specific solvent, most commonly water. Accurate computational prediction of pKa is challenging as it requires accounting for solvation effects. mrupp.info Methods for pKa prediction can be broadly categorized into those based on thermodynamic cycles and those using linear free energy relationships or machine learning. researchgate.netoptibrium.com The thermodynamic cycle approach involves calculating the gas-phase proton affinity and the solvation free energies of the base, its conjugate acid, and the proton. mdpi.com

Novel methods have been developed to predict the pKa values of the guanidine functional group with high accuracy. One such method uses a linear correlation between the pKa and a single, easily calculated ab initio C–N bond length in the gas-phase guanidinium (B1211019) cation, achieving prediction errors of less than 0.5 log units. nih.gov Although a specific predicted value for this compound is not available, a computational study for the closely related compound 1,1,3,3-tetramethylguanidine (B143053) (TMG) reports a pKa of 13.0±1.0 in water. wikipedia.org

Table 1: Comparison of Basicity Parameters for Guanidine Derivatives This table presents data for a closely related analog due to the absence of specific literature values for this compound.

| Compound | Parameter | Value | Method |

| 1,1,3,3-Tetramethylguanidine | pKa (in water) | 13.0 ± 1.0 | Computational Study wikipedia.org |

Analysis of Protonation Sites and Conformational Dynamics of Guanidinium Cations

Upon protonation, the positive charge in the resulting guanidinium cation is delocalized across the central carbon and the three nitrogen atoms through resonance, which is key to the stability of the conjugate acid and the high basicity of guanidines.

Protonation Sites: Guanidines can potentially be protonated at either the doubly-bonded (imine) nitrogen or the singly-bonded (amine) nitrogens. Computational methods are used to determine the most favorable protonation site by comparing the calculated energies of the different possible protonated structures (protomers). For guanidines, protonation invariably occurs at the imine nitrogen. This is because the resulting cation is stabilized by a highly effective resonance delocalization of the positive charge across the Y-shaped N-C-N system, a stabilization that is not possible if protonation occurs at an amine nitrogen. nih.gov Computational tools can model all possible planar tautomers and rotamers of guanidines to identify the most stable protonated forms. nih.gov

Conformational Dynamics: The 1,1,2,3,3-pentamethylguanidinium cation, like other substituted guanidinium ions, can exhibit complex conformational dynamics, including rotation around C-N bonds and pyramidalization at the nitrogen centers. Molecular dynamics (MD) simulations, which compute the trajectory of atoms over time based on a force field, are a primary tool for studying these dynamics. nih.gov Such simulations can reveal the preferred conformations of the cation, the energy barriers between them, and how the cation interacts with solvent molecules or other species in its environment. These studies help to understand how the cation's shape and flexibility influence its interactions and reactivity.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map out reaction pathways, identify intermediates, and characterize transition states that are often difficult or impossible to observe experimentally. tudelft.nl

Exploration of Catalytic Reaction Pathways and Transition States

Guanidines, due to their strong basicity and non-nucleophilic nature, are effective organocatalysts for a variety of reactions. Computational studies can elucidate the precise role of the catalyst. This involves:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants are converted into products.

Identifying Intermediates: Locating stable species that exist in minima along the reaction coordinate.

Locating Transition States (TS): Finding the highest energy point along the lowest energy path between an intermediate and the next species. The structure of the TS provides insight into the bond-making and bond-breaking processes.

Calculating Activation Barriers: The energy difference between the transition state and the preceding intermediate determines the rate of that reaction step.

While specific computational studies detailing the catalytic pathways for this compound are not prominent in the searched literature, the closely related 1,1,3,3-tetramethylguanidine (TMG) is widely used as a catalyst for reactions like Knoevenagel condensations and ring-opening polymerizations. rsc.orgsciforum.netnih.gov A computational investigation into a reaction catalyzed by this compound would likely show it acting as a Brønsted base, activating a substrate by abstracting a proton to form a reactive anion and the protonated pentamethylguanidinium cation.

Investigation of Solvent Effects on Proton Transfer Reactions

Proton transfer is the fundamental step in any reaction catalyzed by a Brønsted base like this compound. The surrounding solvent can have a profound impact on the energetics and mechanism of this process. rsc.org Computational models are essential for understanding these effects.

Two main approaches are used to model the solvent:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. rsc.org These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. Studies show that changing from nonpolar to polar solvents can significantly alter the energy barrier for proton transfer. rsc.org

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally demanding but can capture specific interactions like hydrogen bonding between the solute and solvent molecules, which can be critical in proton transfer reactions. nih.govresearchgate.net

Structure-Activity Relationship Studies via Theoretical Approaches

Theoretical structure-activity relationship (SAR) studies aim to connect the structural or electronic features of a series of related molecules to their observed activity, such as catalytic efficacy. By calculating various molecular descriptors for a set of compounds, computational chemists can build models that predict the activity of new, untested molecules.

For a series of guanidine catalysts, including derivatives of this compound, a theoretical SAR study would involve calculating descriptors such as:

Electronic Properties: Proton affinity, electrostatic potential at the nitrogen atoms, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Steric Properties: Molecular volume, surface area, and specific parameters describing the bulkiness around the basic nitrogen center.

These calculated descriptors would then be correlated with experimentally measured catalytic activity. For instance, a strong correlation might be found between the calculated proton affinity (a measure of intrinsic basicity) and the reaction rate. Such studies provide valuable insights for the rational design of more efficient catalysts. nih.gov While general frameworks for such studies are well-established, specific theoretical SAR investigations focused on this compound derivatives were not identified in the surveyed literature. mdpi.comnih.gov

Design Principles for Novel Molecular Superbases

The design of novel molecular superbases is a significant area of research in computational and theoretical chemistry, with the goal of creating organic molecules with exceptionally high proton affinities. The guanidine functional group is a cornerstone in this endeavor due to its inherent high basicity. Theoretical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the principles that govern the basicity of guanidines and in guiding the design of new superbasic molecules. This compound serves as a fundamental scaffold in understanding these principles.

A key principle in the design of guanidine-based superbases is the strategic substitution at the nitrogen atoms to enhance the stability of the corresponding protonated form (the guanidinium cation). The high basicity of guanidines arises from the delocalization of the positive charge over the three nitrogen atoms in the Y-shaped C(N)₃ skeleton upon protonation. Computational studies have shown that the inherent basicity of the guanidine fragment is a primary contributor to the high absolute proton affinity of more complex superbases. nih.gov

Theoretical calculations provide a powerful tool for predicting the proton affinity (PA) and gas-phase basicity (GB) of potential superbase candidates. Various computational methods are benchmarked against experimental results to ensure their accuracy. For instance, the proton affinity of N,N,N',N',N''-Pentamethylguanidine (PMG) has been calculated using several cost-effective yet accurate computational methods, with the results compared against experimental values.

One study benchmarked several DFT functionals for the calculation of proton affinities. The M06-2X functional with the def2tzvp basis set was found to provide results in close agreement with experimental data for a range of molecules, including pentamethylguanidine. dp.tech The calculated proton affinities from this study highlight the reliability of modern computational methods in predicting the basicity of these compounds.

Below is a table summarizing the calculated proton affinities of N,N,N',N',N''-Pentamethylguanidine using different computational methods, demonstrating the variance and accuracy of these theoretical approaches.

| Computational Method | Basis Set | Calculated Proton Affinity (kcal/mol) |

| B3LYP | def2tzvp | Value not explicitly stated in abstract |

| BP86 | def2tzvp | Value not explicitly stated in abstract |

| PBEPBE | def2tzvp | Value not explicitly stated in abstract |

| APFD | def2tzvp | Value tends to be overestimated dp.tech |

| wB97XD | def2tzvp | Value tends to be overestimated dp.tech |

| M062X | def2tzvp | Slightly better with minimum error dp.tech |

| Note: Specific numerical values from the abstract are not available, but the relative performance of the methods is indicated. |

Another crucial design principle is the incorporation of structural features that promote the formation of strong intramolecular hydrogen bonds (IHB) in the protonated species. nih.gov While this compound itself does not form intramolecular hydrogen bonds upon protonation, it serves as a reference for understanding the electronic effects of methylation. The methyl groups are electron-donating, which increases the electron density on the nitrogen atoms and thus enhances the basicity of the molecule.

Furthermore, the design of more complex superbases often involves integrating the guanidine core into larger molecular frameworks. For example, the exceptional basicity of superbases like 1,8-bis(tetramethylguanidino)naphthalene (TMGN) is derived from the combination of the inherent high basicity of the tetramethylguanidinyl substituents and the relief of steric strain upon protonation, which is facilitated by the formation of a strong intramolecular hydrogen bond. nih.gov Theoretical studies on such molecules reveal that protonation at the imine nitrogen leads to the formation of asymmetric and strong IHBs, which significantly stabilizes the conjugate acid and thus increases the basicity of the parent molecule. nih.gov

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive analytical tool for monitoring chemical reactions in real-time. nih.gov It provides detailed information on the kinetics, stoichiometry, and mechanisms of metabolic events and catalytic processes. nih.govrsc.org The technique is particularly powerful for observing the formation of transient intermediates and understanding the interactions between catalysts and substrates at a molecular level. rsc.org

In reactions catalyzed by 1,1,2,3,3-pentamethylguanidine, which often acts as a strong base or a nucleophilic catalyst, NMR spectroscopy can track the progress of the reaction by monitoring the chemical shifts of protons (¹H NMR) or other relevant nuclei like ³¹P. rsc.orgresearchgate.netnih.gov The interaction of the guanidine (B92328) with a substrate, typically through proton abstraction, leads to the formation of a protonated guanidinium (B1211019) species. This event causes a significant change in the electronic environment of the methyl groups of the guanidine, resulting in a downfield shift of their corresponding signals in the ¹H NMR spectrum.

Researchers can monitor the reaction progress by observing the disappearance of reactant signals and the simultaneous appearance of product signals. nih.gov Furthermore, the formation of reaction intermediates, even those present in low concentrations, can be detected, providing direct evidence for proposed mechanistic pathways. For instance, in a guanidine-catalyzed isomerization, the deprotonation of the substrate by the guanidine would be the initial step, which can be followed by observing the changes in the substrate's and catalyst's NMR spectra. nih.gov The integration of these signals over time allows for the determination of reaction kinetics.

Table 1: Representative Application of NMR in Monitoring a Catalyzed Reaction

| Technique | Observation | Mechanistic Insight |

|---|---|---|

| ¹H NMR | Appearance/disappearance of signals for reactants, intermediates, and products. | Allows for real-time tracking of reaction progress and kinetic analysis. |

| ¹H NMR | Shift in the catalyst's proton signals upon interaction with the substrate. | Confirms catalyst-substrate binding and activation. |

| 2D NMR (e.g., NOESY) | Correlation peaks between catalyst and substrate protons. | Provides information on the spatial proximity and structure of the catalyst-substrate complex. |

| ³¹P NMR | Changes in the chemical shift of phosphorus-containing substrates or probes. nih.gov | Quantifies acid-base interactions and monitors reactions involving organophosphorus compounds. researchgate.netnih.gov |

Mass Spectrometry (MS) for Reaction Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for identifying reaction intermediates and elucidating complex reaction mechanisms. nih.govmdpi.com By providing precise mass-to-charge ratio (m/z) information, MS can detect transient species that are often difficult to observe using other techniques. nih.gov When combined with computational chemistry, MS becomes a powerful method for exploring reaction energy profiles and confirming the structures of proposed intermediates. nih.gov

In reactions involving this compound, electrospray ionization (ESI-MS) can be used to gently transfer ions from solution to the gas phase, allowing for the detection of the protonated catalyst, catalyst-substrate adducts, and various intermediates. The fragmentation patterns of these ions, obtained through tandem mass spectrometry (MS/MS), provide crucial structural information. For protonated this compound, fragmentation would likely involve the loss of methyl groups or cleavage of the central C–N bonds. Analyzing the fragments of reaction intermediates helps to map out the entire reaction pathway.

Infrared (IR) Spectroscopy for Functional Group Analysis in Derivatization

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. acs.org It is particularly useful for analyzing the derivatization of this compound, such as its conversion into a guanidinium salt upon protonation. The IR spectrum of the neutral guanidine is characterized by specific vibrational modes of its C=N and C–N bonds.

Upon protonation to form the 1,1,2,3,3-pentamethylguanidinium cation, the delocalization of the positive charge across the central CN₃ moiety leads to significant changes in the IR spectrum. The strong C=N stretching band of the neutral form is replaced by characteristic asymmetric and symmetric stretching modes of the CN₃⁺ group, which are often observed in the 1600-1670 cm⁻¹ region. acs.orgnih.govresearchgate.net The presence of N–H stretching vibrations (typically broad and in the 3200-3600 cm⁻¹ region) further confirms the formation of the guanidinium salt. researchgate.net

Table 2: Typical IR Absorption Frequencies for Guanidinium Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N–H (in Guanidinium) | Stretching | 3200 - 3600 | Broad absorption, indicates protonation. researchgate.net |

| C–H (Methyl) | Stretching | 2850 - 3000 | Characteristic of the pentamethyl structure. |